2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid
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Overview
Description
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a chemical compound with a molecular formula of C10H14N2O2. It features a pyrazole ring attached to a cyclohexane carboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves the reaction of a suitable cyclohexanone derivative with hydrazine to form the pyrazole ring, followed by carboxylation. One common method involves the use of Rh(III)-catalyzed C-H bond functionalization, which provides a straightforward way to synthesize the compound in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazole-1-carboxylic acid
- Cyclohexane-1-carboxylic acid
- 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid
Uniqueness
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both a pyrazole ring and a cyclohexane carboxylic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in drug discovery and organic synthesis.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-pyrazol-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5H2,(H,13,14) |
InChI Key |
KUNNGQFNJJEPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2C=CC=N2 |
Origin of Product |
United States |
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